Ethyl 3-cyclopentyl-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

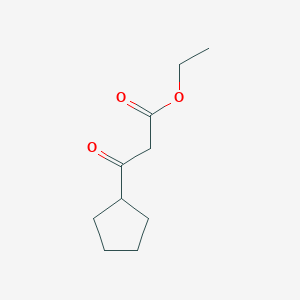

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclopentyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)8-5-3-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDKQMLLCRJCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457204 | |

| Record name | ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24922-00-7 | |

| Record name | ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-cyclopentyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 3-Cyclopentyl-3-Oxopropanoate: Properties, Synthesis, and Applications

Executive Summary: Ethyl 3-cyclopentyl-3-oxopropanoate is a versatile β-keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a cyclopentyl group, makes it a valuable building block for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal synthetic routes with mechanistic insights, characteristic reactivity, and potential applications. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of complex molecular targets.

Introduction to a Versatile Synthetic Intermediate

In the landscape of organic synthesis, β-keto esters are a cornerstone class of compounds, prized for the synthetic versatility afforded by their dual functional groups. The acidic α-protons situated between the two carbonyl groups facilitate a wide range of carbon-carbon bond-forming reactions, making them indispensable in the construction of complex molecular frameworks. This compound (Figure 1) is a prime example of this class, offering a direct route for the incorporation of a cyclopentylcarbonylmethyl moiety into a target structure. The cyclopentyl ring is a common structural motif in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to impose conformational constraints and enhance metabolic stability. This guide delves into the essential technical aspects of this compound, positioning it as a key tool for synthetic chemists.

Figure 1. 2D Structure of this compound

An In-Depth Technical Guide to Ethyl 3-Cyclopentyl-3-Oxopropanoate: Synthesis, Applications, and Experimental Protocols

Abstract: Ethyl 3-cyclopentyl-3-oxopropanoate is a versatile β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl moiety and a cyclopentyl group, makes it a valuable building block for constructing complex molecular skeletons, particularly in the fields of pharmaceutical and agrochemical development. This guide provides an in-depth analysis of its physicochemical properties, a detailed examination of its synthetic pathway via Claisen condensation with mechanistic insights, a survey of its applications in medicinal chemistry, and robust, field-proven protocols for its synthesis and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this key intermediate.

Core Physicochemical and Structural Properties

This compound is a liquid at room temperature, characterized by the chemical properties inherent to β-keto esters. The presence of both a ketone and an ester functional group separated by a methylene bridge results in acidic α-hydrogens (pKa ≈ 11), a feature that is central to its reactivity. This acidity allows for easy formation of a nucleophilic enolate, which is the cornerstone of its utility in carbon-carbon bond-forming reactions.

A summary of its essential properties is provided below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| CAS Number | 24922-00-7 | [1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1CCCC1 | [1] |

| InChI Key | MUDKQMLLCRJCEY-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥97% |

Synthesis Pathway and Mechanistic Rationale

The most reliable and industrially scalable method for synthesizing this compound is the crossed Claisen condensation . This classic carbon-carbon bond-forming reaction is exceptionally well-suited for this target molecule.

Causality of Synthetic Route Selection

The choice of a crossed Claisen condensation is deliberate and based on several key principles:

-

Reactivity and Selectivity: The reaction involves the acylation of an enolizable ester (ethyl acetate) with a non-enolizable or less-enolizable ester (an ester of cyclopentanecarboxylic acid, such as ethyl cyclopentanecarboxylate). By using a strong, non-nucleophilic base like sodium ethoxide, the ethyl acetate is selectively deprotonated to form the reactive enolate. This enolate then attacks the electrophilic carbonyl of the cyclopentyl ester. The use of a base that matches the ester's alkoxy group (ethoxide for ethyl esters) is critical to prevent transesterification, which would lead to a mixture of products.[2]

-

Thermodynamic Driving Force: The overall reaction equilibrium for a Claisen condensation can be unfavorable. However, the β-keto ester product is significantly more acidic than the alcohol byproduct. The alkoxide base deprotonates the newly formed β-keto ester, forming a highly stable, resonance-stabilized enolate. This final, irreversible deprotonation step drives the entire reaction to completion, ensuring a high yield.[2][3]

-

Atom Economy and Accessibility: The starting materials—ethyl acetate, ethyl cyclopentanecarboxylate, and sodium ethoxide—are readily available and relatively inexpensive bulk chemicals, making this route economically viable for large-scale production.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the crossed Claisen condensation to yield the target compound.

Caption: Workflow for the synthesis via crossed Claisen condensation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final product.

Materials:

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Ethyl cyclopentanecarboxylate

-

Ethyl acetate (anhydrous)

-

Toluene (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide (Base): Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 equivalent) in small pieces to a flask containing excess absolute ethanol with stirring. Causality: This in-situ preparation ensures the base is fresh and, critically, anhydrous, preventing premature quenching and ester hydrolysis.

-

Reaction Setup: Once all the sodium has reacted, cool the solution to 0 °C. Add anhydrous toluene, followed by the dropwise addition of a mixture of ethyl cyclopentanecarboxylate (1.0 equivalent) and anhydrous ethyl acetate (1.2 equivalents). Insight: Using a slight excess of the enolizable partner (ethyl acetate) helps ensure the complete consumption of the more valuable cyclopentyl ester.

-

Condensation: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 2-4 hours. Self-Validation: Progress can be monitored by thin-layer chromatography (TLC) until the starting cyclopentyl ester is consumed.

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl with vigorous stirring until the solution is acidic (pH ~5-6). Trustworthiness: This step protonates the stable enolate formed in the reaction, yielding the neutral β-keto ester product, and neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine. Causality: The bicarbonate wash removes any unreacted acidic starting materials or acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. Self-Validation: The purity of the distilled product should be confirmed by NMR and GC-MS analysis, which will validate the success of the synthesis.

Core Applications in Research and Drug Development

The true value of this compound lies in the synthetic versatility of its β-keto ester functionality.[4] It is a quintessential "building block" that enables chemists to construct more complex, high-value molecules, particularly heterocyclic ring systems that form the core of many active pharmaceutical ingredients (APIs).[5][6]

Role as a Versatile Precursor

The 1,3-dicarbonyl system can react with a wide variety of dinucleophiles to generate a vast array of five- and six-membered heterocycles. This is a foundational strategy in medicinal chemistry.

-

Synthesis of Pyrazoles: Reaction with hydrazine or its derivatives leads to the formation of pyrazole rings, a common scaffold in anti-inflammatory drugs (e.g., Celecoxib) and kinase inhibitors.

-

Synthesis of Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to pyrimidine and dihydropyrimidine cores, which are fundamental to numerous antiviral and anticancer agents.

-

Synthesis of Isoxazoles: Reaction with hydroxylamine yields isoxazoles, another privileged structure in drug discovery.

The cyclopentyl moiety provides a lipophilic, non-aromatic carbocyclic element that can be crucial for modulating a drug candidate's pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.

Diagram of Synthetic Utility

This diagram illustrates how the core molecule serves as a central hub for accessing diverse and medicinally relevant chemical scaffolds.

Sources

- 1. This compound | C10H16O3 | CID 11159709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Cyclopentyl-3-oxopropanoate from Cyclopentanecarboxylic Acid

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of ethyl 3-cyclopentyl-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis and pharmaceutical development. The synthesis commences with the readily available starting material, cyclopentanecarboxylic acid, and proceeds through the formation of a highly reactive acyl chloride intermediate. Subsequent condensation with the potassium salt of mono-ethyl malonate, followed by in-situ decarboxylation, affords the target compound in high yield and purity. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven experimental protocols and critical process parameters. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams to enhance understanding.

Introduction

β-Keto esters are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] Their synthetic utility stems from the presence of multiple reactive sites, which allow for a diverse range of chemical transformations. The title compound, this compound, is a valuable member of this class, incorporating a cyclopentyl moiety that is a common structural motif in many biologically active compounds.

This guide details a reliable and scalable synthesis of this compound starting from cyclopentanecarboxylic acid. The chosen synthetic strategy is a two-step process that offers high efficiency and control over the reaction. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, a standard yet critical activation step.[2][3] The second, and key, step is a decarboxylative Claisen-type condensation of the acyl chloride with a malonate derivative to construct the β-keto ester backbone.[4][5]

Synthetic Strategy and Mechanistic Rationale

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic workflow.

The rationale for this two-step approach lies in the need to activate the carboxylic acid for acylation. Carboxylic acids themselves are generally unreactive towards nucleophilic acyl substitution due to the poor leaving group nature of the hydroxyl group.[3] Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

The second step employs a malonic ester synthesis variant to introduce the ethyl acetate moiety and form the β-keto ester.[6][7] Specifically, the use of ethyl potassium malonate provides a readily available and highly nucleophilic enolate precursor.[8][9] The reaction with the acyl chloride forms an acylated malonate intermediate. This intermediate is then subjected to acidic workup, which protonates the carboxylate and facilitates decarboxylation to yield the final product.[10][11] This decarboxylation is a key driving force for the reaction.

Detailed Experimental Protocols

Part 1: Synthesis of Cyclopentanecarbonyl Chloride

This procedure details the conversion of cyclopentanecarboxylic acid to its acyl chloride using thionyl chloride. This is a common and effective method, with the byproducts (HCl and SO₂) being gaseous, which simplifies purification.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Cyclopentanecarboxylic acid | 114.14 | 1.051 | 10.0 g | 0.0876 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.636 | 15.6 mL | 0.219 |

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The outlet of the condenser is connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: Cyclopentanecarboxylic acid (10.0 g, 0.0876 mol) is dissolved in 50 mL of anhydrous dichloromethane and added to the reaction flask. Thionyl chloride (15.6 mL, 0.219 mol, 2.5 equivalents) is then added dropwise to the stirred solution at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (approximately 40 °C for DCM) and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: The reaction mixture is cooled to room temperature. The excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The crude cyclopentanecarbonyl chloride is then purified by fractional distillation to yield a colorless to pale yellow liquid.

Part 2: Synthesis of this compound

This part of the synthesis involves the condensation of the prepared cyclopentanecarbonyl chloride with ethyl potassium malonate. A patent by Wang et al. describes a similar condensation with various acyl chlorides, highlighting the use of magnesium chloride and pyridine.[12] This method is adapted here for the synthesis of the title compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Cyclopentanecarbonyl chloride | 132.59 | 1.091 | 11.6 g | 0.0876 |

| Ethyl potassium malonate | 170.21 | - | 14.9 g | 0.0876 |

| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | - | 8.34 g | 0.0876 |

| Anhydrous Pyridine | 79.10 | 0.982 | 14.1 mL | 0.175 |

| Anhydrous Ethyl Acetate | - | - | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The flask is charged with ethyl potassium malonate (14.9 g, 0.0876 mol), anhydrous magnesium chloride (8.34 g, 0.0876 mol), and anhydrous ethyl acetate (100 mL).

-

Formation of the Magnesium Enolate: Anhydrous pyridine (14.1 mL, 0.175 mol, 2.0 equivalents) is added to the stirred suspension at room temperature. The mixture is stirred for 3-5 hours to facilitate the formation of the magnesium enolate complex.

-

Acylation: The reaction mixture is cooled to 0-5 °C in an ice bath. A solution of cyclopentanecarbonyl chloride (11.6 g, 0.0876 mol) in 50 mL of anhydrous ethyl acetate is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 8-12 hours.

-

Work-up and Decarboxylation: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid (100 mL) is added slowly to quench the reaction and facilitate decarboxylation. The mixture is stirred for 1-3 hours at room temperature.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Data and Characterization

Expected Yield and Physical Properties:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield |

| Cyclopentanecarbonyl chloride | C₆H₉ClO | 132.59 | 161-162 | >90% |

| This compound | C₁₀H₁₆O₃ | 184.23 | - | 75-85% |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 300 MHz): δ 4.19 (q, J=7.1 Hz, 2H), 3.45 (s, 2H), 2.95 (p, J=8.0 Hz, 1H), 1.85-1.50 (m, 8H), 1.26 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 202.9, 167.3, 61.5, 50.8, 49.3, 29.9, 26.1, 14.1.

-

IR (neat, cm⁻¹): 2958, 2871, 1745 (C=O, ester), 1715 (C=O, ketone), 1318, 1154, 1028.

Visualization of Key Mechanisms

Mechanism of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of acyl chloride formation.

Mechanism of Decarboxylative Condensation

The core of the second step involves the formation of a magnesium enolate, followed by acylation and subsequent acid-catalyzed decarboxylation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. abmole.com [abmole.com]

- 9. Buy Ethyl potassium malonate | 6148-64-7 [smolecule.com]

- 10. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Retrosynthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the retrosynthesis of ethyl 3-cyclopentyl-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis. The document delves into the logical disconnection of the target molecule, outlines a robust forward synthesis plan, and provides detailed experimental protocols. The synthesis is grounded in the principles of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important building block.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations. The cyclopentyl moiety provides a lipophilic scaffold that is often found in biologically active compounds. A thorough understanding of its synthesis is therefore crucial for chemists working in medicinal and process chemistry.

Retrosynthetic Analysis: A Strategic Disconnection

The retrosynthesis of this compound begins with a logical disconnection of the target molecule to identify readily available starting materials. The most apparent disconnection is at the α-β carbon-carbon bond of the keto ester, which points to a Claisen condensation as the key bond-forming reaction.[3]

Figure 1: Retrosynthetic analysis of this compound.

This disconnection leads to two synthons: a cyclopentylcarbonyl cation and an ethyl acetate enolate anion. The corresponding synthetic equivalents are cyclopentanecarbonyl chloride and ethyl acetate, respectively. This approach is highly practical as both starting materials are commercially available or can be readily prepared.

An alternative, though less common, retrosynthetic approach could involve the acylation of a pre-formed enolate of ethyl acetate with an activated form of cyclopentanecarboxylic acid.

Forward Synthesis: A Step-by-Step Approach

The forward synthesis involves two main stages: the preparation of the acylating agent, cyclopentanecarbonyl chloride, and the subsequent Claisen condensation with the enolate of ethyl acetate.

Preparation of Cyclopentanecarbonyl Chloride

Cyclopentanecarbonyl chloride is prepared from the corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Figure 2: Synthesis of Cyclopentanecarbonyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude cyclopentanecarbonyl chloride can be purified by fractional distillation.

Table 1: Reagent Properties

| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanecarboxylic acid | 114.14 | 216 | 1.05 |

| Thionyl chloride | 118.97 | 79 | 1.63 |

| Cyclopentanecarbonyl chloride | 132.59 | 161-162 | 1.091 |

Claisen Condensation: Synthesis of this compound

The key step in the synthesis is the Claisen condensation of ethyl acetate with cyclopentanecarbonyl chloride. A strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), is required to generate the enolate of ethyl acetate.[3]

Figure 3: Claisen condensation to form the target molecule.

Experimental Protocol:

A literature procedure for a similar synthesis provides a reliable method.[4]

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, prepare a solution of monoethyl malonate (1.0 eq) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -65 °C to -55 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (2.0 eq) in hexane dropwise, maintaining the low temperature. A catalytic amount of 2,2'-bipyridine can be added as an indicator.

-

After the addition is complete, add cyclopentanecarbonyl chloride (0.5 eq) in batches.

-

Allow the reaction mixture to gradually warm to room temperature with continuous stirring.

-

Pour the reaction mixture into a mixture of 1N hydrochloric acid and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography.

Table 2: Reaction Parameters

| Parameter | Value |

| Base | n-Butyllithium |

| Solvent | Diethyl ether or THF |

| Temperature | -65 °C to room temperature |

| Reaction Time | Varies, monitor by TLC |

| Work-up | Acidic quench, extraction |

| Purification | Silica gel chromatography |

Characterization of this compound

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the α-protons, a multiplet for the methine proton on the cyclopentyl ring, and multiplets for the methylene protons of the cyclopentyl ring.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ketone and ester, the α-carbon, and the carbons of the ethyl and cyclopentyl groups.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ketone and the ester.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (184.23 g/mol ) should be observed.[5]

Conclusion

The retrosynthetic analysis of this compound clearly identifies the Claisen condensation as the most logical and efficient synthetic strategy. The forward synthesis, involving the preparation of cyclopentanecarbonyl chloride followed by its reaction with the enolate of an acetate equivalent, provides a reliable route to this valuable intermediate. The detailed protocols and characterization guidelines presented in this guide offer a comprehensive resource for researchers in the field of organic synthesis and drug development.

References

-

bioRxiv. Structure-guided investigations into HMG-CoA reductase as a herbicide target. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. [Link]

-

ScienceDirect. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [Link]

-

Semantic Scholar. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Angene. 24922-00-7 | MFCD06410650 | AG002PVM. [Link]

-

ACS Publications. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

-

Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

- Google P

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

YouTube. The Claisen Condensation. [Link]

-

Taylor & Francis Online. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]

-

PubChem. Ethyl 3-cyclopropyl-3-oxopropanoate. [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

National Center for Biotechnology Information. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b). [Link]

-

PubChem. Ethyl 3-cyclobutyl-3-oxopropanoate. [Link]

-

PubChem. Ethyl 3-(2-methylcyclopentyl)-3-oxopropanoate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. 3-CYCLOPENTYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-00-7 [chemicalbook.com]

- 5. This compound | C10H16O3 | CID 11159709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Ethyl 3-Cyclopentyl-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyclopentyl-3-oxopropanoate is a β-keto ester, a class of compounds that serve as versatile building blocks in organic synthesis and are particularly valuable in the pharmaceutical industry. Their unique structural motif, featuring ketone and ester functionalities, allows for a wide range of chemical transformations. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a specific focus on the identification, formation, and significance of the key chemical intermediates involved. By understanding the mechanistic underpinnings of these syntheses, researchers can optimize reaction conditions, improve yields, and develop novel derivatives for various applications.

Introduction: The Significance of β-Keto Esters

β-Keto esters such as this compound are highly valuable intermediates in organic chemistry. The presence of a methylene group flanked by two carbonyl groups imparts a significant acidity to the α-hydrogens, facilitating the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs), including anti-inflammatory agents and anticancer compounds.[1] The cyclopentyl moiety, in particular, is a common feature in medicinal chemistry, often contributing to the target affinity and pharmacokinetic properties of a drug molecule.

Primary Synthesis Route: The Claisen Condensation

The most direct and widely employed method for the synthesis of β-keto esters is the Claisen condensation.[2][3] This reaction involves the base-mediated condensation of two ester molecules to form a new carbon-carbon bond.[2][3] In the context of this compound, a "crossed" Claisen condensation is necessary, involving two different ester starting materials.

The Crossed Claisen Condensation: Mechanism and Key Intermediates

A crossed Claisen condensation is most efficient when one of the ester partners lacks α-hydrogens and thus cannot self-condense.[4] A plausible and efficient route to this compound involves the reaction between ethyl acetate and a cyclopentyl-containing ester that cannot form an enolate, such as ethyl cyclopentanecarboxylate, in the presence of a strong base.

The key steps and intermediates in this process are:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from ethyl acetate. This deprotonation results in the formation of a key intermediate: the ethyl acetate enolate . This enolate is stabilized by the delocalization of the negative charge onto the adjacent carbonyl oxygen.[2]

-

Nucleophilic Attack: The highly nucleophilic enolate anion then attacks the electrophilic carbonyl carbon of the second ester, ethyl cyclopentanecarboxylate. This addition step forms a tetrahedral intermediate .

-

Elimination and Product Formation: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide leaving group. This regenerates the carbonyl group and forms the desired β-keto ester, this compound.[5]

-

Final Deprotonation (Driving Force): The newly formed β-keto ester has a methylene group that is significantly more acidic than the α-protons of the starting ethyl acetate. The alkoxide base present in the reaction mixture will deprotonate this position, forming a highly resonance-stabilized enolate of the final product. This final, essentially irreversible deprotonation step drives the reaction equilibrium to completion, ensuring a high yield.[5] An acidic workup is then required to protonate this enolate and yield the final neutral product.

Caption: Key intermediates in the Claisen condensation synthesis.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a representative example based on standard laboratory procedures for Claisen condensations.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl acetate

-

Ethyl cyclopentanecarboxylate

-

Anhydrous diethyl ether

-

Aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled in an ice bath, and a solution of ethyl acetate and ethyl cyclopentanecarboxylate in anhydrous diethyl ether is added dropwise with stirring. To minimize self-condensation of ethyl acetate, it is often added slowly to a mixture of the base and the non-enolizable ester.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

The mixture is cooled, and the reaction is quenched by the slow addition of dilute aqueous HCl until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Alternative Synthesis Route: Acylation of an Enolate

An alternative and highly effective method for synthesizing β-keto esters is the direct acylation of a pre-formed enolate with an acyl chloride. This method offers excellent control and is particularly useful for crossed reactions.

Mechanism and Key Intermediates

This pathway involves the acylation of a malonic ester derivative, which provides a reliable route to the target molecule.

-

Dianion Formation: A suitable starting material is monoethyl malonate. Treatment with a strong base, like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in the deprotonation of both the carboxylic acid proton and the α-proton, forming a dianion intermediate .[6]

-

Acylation: This dianion is then treated with cyclopentanecarbonyl chloride. The more nucleophilic carbanion of the dianion attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic addition-elimination reaction.[7] This forms a new carbon-carbon bond.

-

Decarboxylation: The resulting intermediate is then subjected to an acidic workup. The workup protonates the intermediates, and subsequent heating induces decarboxylation (loss of CO₂) to yield the final product, this compound.

Caption: Key intermediates in the acylation synthesis route.

Experimental Protocol: Acylation of Monoethyl Malonate

This protocol is adapted from a similar synthesis of a β-keto ester.[6]

Materials:

-

Monoethyl malonate

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclopentanecarbonyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of monoethyl malonate in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to -75 °C.

-

Two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the temperature below -55 °C.[6]

-

The resulting suspension is warmed to approximately 0 °C for 20 minutes and then re-cooled to -70 °C.

-

Cyclopentanecarbonyl chloride is added dropwise, keeping the temperature below -60 °C.[6]

-

The reaction is warmed to room temperature and then carefully quenched with a solution of concentrated HCl in water.[6]

-

The mixture is diluted with diethyl ether, and the phases are separated.

-

The aqueous phase is extracted multiple times with diethyl ether.

-

The combined organic phases are washed with saturated aqueous NaHCO₃ and dried over MgSO₄.[6]

-

The solvent is evaporated to yield the crude product, which can then be purified by vacuum distillation.

Data Summary and Characterization

The successful synthesis and isolation of this compound and its intermediates would be confirmed using standard analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the α-methylene protons, and multiplets for the cyclopentyl ring protons. |

| ¹³C NMR | Resonances for the two carbonyl carbons (ketone and ester), the α-methylene carbon, and carbons of the ethyl and cyclopentyl groups. |

| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching vibrations for both the ketone (~1715 cm⁻¹) and the ester (~1745 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄O₃, 170.21 g/mol ). |

Conclusion

The synthesis of this compound is most effectively achieved through well-established organic reactions, primarily the Claisen condensation and the acylation of enolates. The key to these syntheses lies in the controlled formation of highly reactive nucleophilic intermediates, namely the ethyl acetate enolate in the Claisen condensation and the dianion of monoethyl malonate in the acylation route. Understanding the mechanisms of formation and the reactivity of these intermediates is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. These synthetic strategies provide a robust foundation for the production of this valuable β-keto ester, enabling its use in the development of novel pharmaceuticals and other complex organic molecules.

References

-

PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

-

Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

Filo. (2023). In the mixed Claisen reaction of cyclopentanone with ethyl format, a much... Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

- Google Patents. (n.d.). CN112852768B - Carbonyl reductase mutants and their applications.

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]

-

OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

-

Scribd. (n.d.). 133 Acylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. prepchem.com [prepchem.com]

- 7. savemyexams.com [savemyexams.com]

Mechanism of Claisen condensation for Ethyl 3-cyclopentyl-3-oxopropanoate

An In-Depth Technical Guide to the Claisen Condensation: Mechanism and Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

Introduction: The Strategic Importance of the Claisen Condensation

The Claisen condensation stands as a cornerstone reaction in organic synthesis, prized for its efficacy in forming carbon-carbon bonds. This base-catalyzed reaction transforms two ester molecules into a β-keto ester, a versatile functional group that serves as a precursor in the synthesis of numerous complex molecules, including pharmaceuticals and natural products.[1][2][3] The reaction's power lies in its ability to construct intricate carbon skeletons from relatively simple starting materials.

This guide provides a detailed examination of the Claisen condensation mechanism, focusing specifically on the synthesis of this compound. This reaction is an example of a "Crossed" Claisen condensation, where two different esters are employed. By strategically selecting one enolizable ester and one non-enolizable ester, chemists can direct the reaction to form a single primary product, avoiding the statistical mixture that often plagues condensations between two different enolizable esters.[4][5] We will dissect the mechanistic steps, explore the critical role of reaction conditions, and provide a field-proven experimental protocol tailored for professionals in drug development and chemical research.

Core Mechanistic Principles

The success of a Claisen condensation is contingent upon several key factors, from the structural attributes of the reactants to the precise choice of base.

Pillar 1: Reactant Suitability and Selection

A fundamental prerequisite for the Claisen condensation is that at least one of the ester reactants must be enolizable , meaning it must possess at least one acidic proton on the α-carbon (the carbon adjacent to the carbonyl group).[2] This proton can be abstracted by a strong base to form a nucleophilic enolate ion, the key intermediate in the reaction.[5]

For the synthesis of this compound, the logical disconnection points to two starting materials:

-

The Enolizable Component: Ethyl acetate. It possesses acidic α-protons and will serve as the source of the nucleophilic enolate.

-

The Non-Enolizable Electrophile: Ethyl cyclopentanecarboxylate. This ester lacks α-protons and therefore cannot self-condense. It will act as the electrophilic target for the enolate.

This strategic pairing in a crossed Claisen condensation is crucial for achieving high yields of a single desired product.[6]

Pillar 2: The Critical Role of the Base

The choice of base is paramount and must satisfy two criteria:

-

It must be sufficiently strong to deprotonate the α-carbon of the enolizable ester.

-

It must not interfere with the reaction through side reactions like saponification (ester hydrolysis) or nucleophilic acyl substitution.[2][7]

For these reasons, an alkoxide base corresponding to the alcohol portion of the esters is the ideal choice.[8] For the condensation of ethyl esters, sodium ethoxide (NaOEt) is the base of choice. Using NaOEt prevents transesterification, a side reaction where the alkoxy group of the ester is exchanged with the alkoxide base, which would lead to a mixture of products.[9]

Crucially, the reaction requires a stoichiometric amount (at least one full equivalent) of base , not a catalytic amount. This is because the final, thermodynamically favorable step of the mechanism involves the deprotonation of the β-keto ester product, consuming the base.[10]

The Step-by-Step Mechanism of Condensation

The formation of this compound proceeds through a sequence of reversible equilibria, driven to completion by a final irreversible acid-base reaction.

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-proton from ethyl acetate by the ethoxide base. This generates a resonance-stabilized enolate ion, a potent carbon nucleophile.[5][11]

Step 2: Nucleophilic Attack The newly formed ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopentanecarboxylate. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.[10][11]

Step 3: Reformation of the Carbonyl and Elimination The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the ethoxide ion (⁻OEt) as a leaving group. This addition-elimination sequence is a classic example of nucleophilic acyl substitution and yields the desired β-keto ester product.[3][10]

Step 4: Deprotonation - The Thermodynamic Driving Force All preceding steps are in equilibrium. The reaction is driven to completion by the final step: the deprotonation of the product. The α-protons on the carbon situated between the two carbonyl groups of the β-keto ester are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[3] The ethoxide ion, a strong base, readily and irreversibly abstracts one of these protons. This highly favorable acid-base reaction forms a resonance-stabilized enolate of the product and shifts the entire reaction equilibrium towards the product side, ensuring a high yield.[12][13]

Step 5: Acidic Workup The reaction remains in the form of the product enolate until an acidic workup is performed. The addition of a mild acid (e.g., aqueous HCl or H₂SO₄) neutralizes any remaining base and protonates the enolate, yielding the final, neutral this compound product.[1][12]

Visualizing the Mechanism

The following diagram illustrates the complete mechanistic pathway for the crossed Claisen condensation.

Caption: The five-step mechanism of the crossed Claisen condensation.

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and high yield.

Quantitative Data & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Rationale |

| Sodium (Na) | 22.99 | 2.3 g | 0.10 | Forms the required stoichiometric amount of sodium ethoxide base. |

| Absolute Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent and reagent for generating the ethoxide base in situ. |

| Ethyl Acetate | 88.11 | 8.8 g (9.7 mL) | 0.10 | The enolizable ester component (nucleophile). |

| Ethyl Cyclopentanecarboxylate | 142.20 | 14.2 g (14.5 mL) | 0.10 | The non-enolizable ester component (electrophile). |

| 6M Hydrochloric Acid (HCl) | - | ~20 mL | - | For neutralization and protonation during workup. |

| Diethyl Ether | - | 150 mL | - | Extraction solvent. |

| Saturated NaCl (brine) | - | 50 mL | - | To wash the organic layer and aid in separation. |

| Anhydrous MgSO₄ | - | - | - | Drying agent for the organic phase. |

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide (Base Generation):

-

Under an inert atmosphere (N₂ or Ar), add 2.3 g of sodium metal (cut into small pieces) cautiously to 50 mL of absolute ethanol in a flask equipped with a reflux condenser.

-

Causality: This exothermic reaction generates sodium ethoxide in situ. Using absolute (anhydrous) ethanol is critical, as water would consume the sodium and hydrolyze the esters.

-

-

Enolate Formation and Condensation:

-

Once all the sodium has reacted and the solution has cooled to room temperature, add 14.2 g of ethyl cyclopentanecarboxylate.

-

Begin stirring and add 8.8 g of ethyl acetate dropwise over 30 minutes.

-

After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Causality: Adding the enolizable ester (ethyl acetate) slowly to the solution containing the base and the non-enolizable ester minimizes the self-condensation of ethyl acetate, thereby maximizing the yield of the desired crossed product.

-

-

Reaction Quench and Acidic Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 6M HCl until the solution is acidic (test with pH paper, pH ~2-3).

-

Causality: This step neutralizes the excess ethoxide and, most importantly, protonates the enolate of the β-keto ester to yield the final neutral product.[14]

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

-

Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of saturated NaCl solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Causality: Standard extraction procedure isolates the organic product from the aqueous phase containing salts and ethanol. The brine wash helps to remove residual water.

-

-

Final Product Isolation:

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Conclusion and Outlook

The Claisen condensation is a powerful and reliable tool for C-C bond formation. By understanding the underlying mechanism—particularly the critical role of the final deprotonation step as the thermodynamic driving force—researchers can effectively troubleshoot and optimize the reaction.[13] The crossed Claisen variant, as demonstrated in the synthesis of this compound, offers a high degree of control, enabling the efficient construction of valuable β-keto ester intermediates. This mastery is essential for professionals in drug development, where the rational design and synthesis of complex molecular architectures are fundamental to innovation.

References

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals. In Organic Chemistry II. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

-

Organic Chemistry Tutor. (2025). Claisen Condensation EXPLAINED. Retrieved from [Link]

-

University of Liverpool. (n.d.). Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. Retrieved from [Link]

-

Matthew Donahue. (2014). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. Retrieved from [Link]

-

Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 3-Cyclopentyl-3-Oxopropanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-cyclopentyl-3-oxopropanoate, a versatile β-keto ester of significant interest in organic synthesis and medicinal chemistry. From sourcing and quality control to its applications in the synthesis of complex molecules, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound (CAS No. 24922-00-7) is a valuable building block in organic synthesis.[1] Its molecular structure, featuring a reactive β-keto ester moiety and a cyclopentyl group, offers a unique combination of functionalities for constructing intricate molecular architectures. The presence of the β-keto ester allows for a wide range of chemical transformations, including alkylations, acylations, and condensations, making it a key intermediate in the synthesis of diverse target molecules.[2][3][4]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 24922-00-7 | [1] |

| Molecular Formula | C10H16O3 | [1] |

| Molecular Weight | 184.24 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 91-94 °C at 1.8 mmHg | |

| Purity | Typically ≥95% or 97% | [1] |

| Storage | Store at room temperature | [6] |

Commercial Suppliers and Procurement

Sourcing high-quality this compound is the foundational step for any successful research or development project. The following table provides a comparative overview of several commercial suppliers. It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the purity and identity of the compound.

Table of Commercial Suppliers:

| Supplier | Purity | Availability | Key Documents Provided |

| Sigma-Aldrich | 97% | In Stock | Certificate of Analysis (CoA), Certificate of Origin (COO) |

| AChemBlock | 95% | In Stock | Custom Quote Available |

| BLD Pharm | Analytical data available (NMR, HPLC, LC-MS) | In Stock | CoA Inquiry available |

| ChemScene | ≥95% | In Stock | - |

| BioCrick | High Purity (NMR confirmed) | In Stock | - |

Quality Control and Analytical Characterization

Ensuring the quality of this compound is paramount for reproducible experimental outcomes. The following section outlines a standard workflow for the analytical validation of this starting material.

Analytical Workflow for Incoming Material Qualification

Caption: Quality Control Workflow for this compound.

Step-by-Step Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals include a triplet corresponding to the ethyl ester's methyl group, a quartet for the methylene group of the ethyl ester, and multiplets for the cyclopentyl ring protons and the methylene protons adjacent to the carbonyl groups.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the presence of all ten carbon atoms in their respective chemical environments.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the main component from any impurities.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (184.24 g/mol ).

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of β-keto esters.

-

Storage: this compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[6]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Safety: The compound is classified as a warning for causing skin and serious eye irritation, and may cause respiratory irritation.[5][7]

Synthetic Applications in Research and Drug Development

The synthetic utility of this compound stems from the reactivity of its β-keto ester functionality. This moiety provides two key reactive sites: the acidic α-protons and the electrophilic carbonyl carbons.

Key Chemical Transformations

Caption: Key Synthetic Transformations of this compound.

The reactivity of β-keto esters is well-established, allowing for a variety of synthetic manipulations.[2][3] These reactions are fundamental in the construction of more complex molecules, including those with potential therapeutic applications. For instance, the synthesis of pyrazolone derivatives, which have shown antimicrobial activity, can be achieved from β-keto esters.[8]

Role in Drug Discovery

While specific examples for the cyclopentyl derivative are less prevalent in the immediate literature, the analogous Ethyl 3-cyclopropyl-3-oxopropanoate is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The principles of its reactivity can be extrapolated to the cyclopentyl analog. The introduction of the cyclopentyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving its metabolic stability or receptor binding affinity.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug development. Its procurement from reputable suppliers, coupled with rigorous quality control, is essential for the success of synthetic endeavors. The rich chemistry of the β-keto ester functionality provides a powerful tool for the construction of complex molecular architectures, paving the way for the discovery of novel therapeutic agents.

References

-

PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 28). Understanding the Properties and Applications of Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

-

BioCrick. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

ResearchGate. (2023, August 13). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, December 9). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Retrieved from [Link]

-

ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ResearchGate. (2023, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]

-

NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

Sources

- 1. Ethyl 3-cyclopentyl-3-oxopropionate 95% | CAS: 24922-00-7 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. aklectures.com [aklectures.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H16O3 | CID 11159709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 24922-00-7 [sigmaaldrich.com]

- 7. Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | CID 262979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

Methodological & Application

The Versatile Role of Ethyl 3-Cyclopentyl-3-oxopropanoate in Modern Organic Synthesis: Application Notes and Protocols

In the landscape of contemporary organic synthesis, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-cyclopentyl-3-oxopropanoate, a β-keto ester bearing a cyclopentyl moiety, has emerged as a valuable and highly adaptable precursor for a diverse array of chemical transformations. Its unique structural features, combining the reactivity of a β-keto ester with the conformational influence of the cyclopentyl ring, render it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application in the synthesis of key heterocyclic scaffolds, supported by detailed, field-proven protocols and an analysis of the underlying chemical principles.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound is primarily attributed to its β-keto ester functionality. The protons on the α-carbon, flanked by two carbonyl groups, exhibit enhanced acidity, facilitating the formation of a stabilized enolate anion. This nucleophilic enolate is the cornerstone of its reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Application I: Synthesis of Pyrazolone Derivatives

Pyrazolone and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceutical agents with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. This compound serves as an excellent precursor for the synthesis of novel pyrazolone derivatives through condensation with hydrazine and its derivatives.

Reaction Scheme: Cyclocondensation with Hydrazine

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization with the elimination of ethanol to yield the stable pyrazolone ring.

Caption: Synthesis of 4-cyclopentyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Synthesis of 4-cyclopentyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established procedures for the synthesis of pyrazolones from β-keto esters.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol (or Glacial Acetic Acid)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.

-

Slowly add hydrazine hydrate (1.0 eq) to the solution. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| This compound | 184.23 | 1.0 |

| Hydrazine hydrate | 50.06 | 1.0 |

Table 1: Reactants for Pyrazolone Synthesis.

Application II: Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of biologically active compounds, including antiviral and anticancer drugs. The Biginelli reaction, a one-pot three-component condensation, offers an efficient route to dihydropyrimidinones (DHPMs). This compound is an ideal β-keto ester component for this reaction, leading to novel DHPMs with a cyclopentyl substituent.[1]

Reaction Scheme: The Biginelli Reaction

This acid-catalyzed reaction involves the condensation of an aldehyde, a β-keto ester, and urea (or thiourea) to form the dihydropyrimidine core.

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol: Synthesis of 4-Aryl-6-cyclopentyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a generalized procedure based on the principles of the Biginelli reaction.[2]

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Catalytic amount of acid (e.g., HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

-

Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature. The product often precipitates.

-

If precipitation does not occur, partially evaporate the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol or ethyl acetate for purification.

| Component | Role | Stoichiometric Ratio |

| This compound | β-keto ester | 1.0 |

| Aromatic Aldehyde | Aldehyde component | 1.0 |

| Urea | Urea component | 1.5 |

| Acid Catalyst (e.g., HCl) | Catalyst | Catalytic |

Table 2: Components for the Biginelli Reaction.

Application III: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Esters

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an active methylene compound with an aldehyde or ketone to produce an α,β-unsaturated product.[3] this compound can serve as the active methylene component, leading to the synthesis of functionalized alkenes that are valuable intermediates in organic synthesis.

Reaction Scheme: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration.

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of Ethyl 2-(cyclopentanecarbonyl)-3-aryl-acrylate

This protocol is adapted from a general and efficient method for Knoevenagel condensation.[4]

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq)

-

Water

Procedure:

-

In a round-bottom flask, prepare the DBU/water complex by stirring DBU (1 mmol) and water (25 mmol) at room temperature for 3 hours.

-

To this catalyst system, add the aromatic aldehyde (1 mmol) and this compound (1 mmol).

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Upon completion, the product can often be isolated by filtration if it is a solid. If it is an oil, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reaction Parameter | Condition/Value |

| Catalyst | DBU/Water complex |

| Temperature | Room Temperature |

| Molar Ratio | Substrate:Aldehyde:DBU = 1:1:1 |

| Solvent | Water (as part of the catalyst system) |

Table 3: Typical Conditions for Knoevenagel Condensation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of classical and modern synthetic transformations, such as the synthesis of pyrazolones and pyrimidines, and Knoevenagel condensations, makes it an essential tool for the construction of diverse and complex molecular scaffolds. The protocols provided herein serve as a practical guide for researchers and scientists to harness the full synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

- Medina, et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

- Shen, et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- Understanding the Properties and Applications of Ethyl 3-cyclopropyl-3-oxopropanoate. (2025, October 28).

- Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M2055.

- Varvounis, G., et al. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications.